3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane
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Overview
Description
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane is a chemical compound that features a seven-membered azepane ring substituted with a 4-chlorophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the 4-Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a suitable precursor, such as 4-chlorobenzyl chloride, reacts with the azepane ring.
Addition of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The 4-chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl-substituted azepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(methylsulfonyl)piperazine: Similar structure but with a six-membered ring.
3-(4-Chlorophenyl)-1-(methylsulfonyl)morpholine: Contains an oxygen atom in the ring instead of nitrogen.
3-(4-Chlorophenyl)-1-(methylsulfonyl)pyrrolidine: Features a five-membered ring.
Uniqueness
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane is unique due to its seven-membered azepane ring, which provides different steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can lead to distinct biological activities and applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-methylsulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-18(16,17)15-9-3-2-4-12(10-15)11-5-7-13(14)8-6-11/h5-8,12H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKBPRRHNNALED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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